Product packaging for m,m'-Sulphonylbisphenol(Cat. No.:CAS No. 46765-03-1)

m,m'-Sulphonylbisphenol

Cat. No.: B1592247
CAS No.: 46765-03-1
M. Wt: 250.27 g/mol
InChI Key: OQYYLPLRBBDFLA-UHFFFAOYSA-N
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Description

m,m'-Sulphonylbisphenol, also known as 3,3'-sulfonyldiphenol, is a high-purity chemical reagent with the CAS Registry Number 46765-03-1 and a molecular weight of 250.27 g/mol . This compound belongs to the diphenyl sulfone family, characterized by two phenol functional groups linked by a sulfonyl bridge (-SO₂-) . Its specific value in research stems from its distinct meta,meta' -substitution pattern. Unlike its linear and symmetrical isomer 4,4'-sulfonyldiphenol (Bisphenol S), the meta -positioning of the hydroxyl groups imparts a non-linear or "kinked" molecular geometry . This structural feature is crucial for modifying the properties of resulting polymers, as it disrupts chain packing and often leads to materials with lower crystallinity, modified thermal characteristics such as glass transition temperature, and enhanced solubility in various solvents . As a monomer, this compound is primarily used in the synthesis of high-performance polymers, including poly(arylene ether sulfone)s and epoxy resin systems . The kinked structure it provides can lead to polymers with lower melt viscosities, improving their processability while maintaining excellent thermal stability and mechanical strength . Its research applications extend to areas such as the development of novel thermoplastics, polysulfonamides, and materials for optoelectronics . This product is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4S B1592247 m,m'-Sulphonylbisphenol CAS No. 46765-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O4S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYYLPLRBBDFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963655
Record name 3,3'-Sulfonyldiphenol
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46765-03-1
Record name 3,3′-Sulfonylbis[phenol]
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Record name m,m'-Sulphonylbisphenol
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Record name 3,3'-Sulfonyldiphenol
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Record name m,m'-sulphonylbisphenol
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Synthetic Strategies and Regioselective Methodologies for M,m Sulphonylbisphenol

Overview of Classical Approaches for Diphenyl Sulfone Synthesis

The traditional synthesis of diphenyl sulfones relies on a few well-established methods. thieme-connect.com These approaches are often straightforward but may lack the selectivity required for producing a specific, less-favored isomer like m,m'-sulphonylbisphenol.

Two of the most common classical methods are:

Oxidation of Diaryl Sulfides: This is perhaps the most direct route, where a corresponding diaryl sulfide (B99878) is oxidized to the sulfone. thieme-connect.comresearchgate.net Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). While effective, this method's utility is dependent on the availability of the precursor diaryl sulfide.

Aromatic Sulfonylation (Friedel-Crafts Type Reaction): This electrophilic aromatic substitution involves reacting an aromatic compound, such as phenol (B47542), with a sulfonylating agent like a sulfonic acid or sulfonyl chloride in the presence of a Lewis acid catalyst. thieme-connect.comresearchgate.net A significant drawback of this method when applied to phenol is the strong ortho- and para-directing nature of the hydroxyl group, which leads predominantly to the formation of p,p'- and o,p'-sulphonylbisphenol, making the synthesis of the m,m'-isomer difficult.

Classical Method Description Typical Reagents Primary Limitation for m,m' Isomer
Sulfide OxidationOxidation of a pre-formed sulfide linkage to a sulfone. thieme-connect.comresearchgate.netH₂O₂, KMnO₄, m-CPBARequires synthesis of the specific m,m'-dihydroxydiphenyl sulfide precursor.
Aromatic SulfonylationElectrophilic substitution of an aromatic ring with a sulfonyl group. thieme-connect.comArSO₂Cl, H₂SO₄, Lewis AcidsThe hydroxyl group directs substitution to the ortho and para positions, yielding unwanted isomers.

Investigation of Targeted Synthetic Pathways for this compound

Due to the limitations of classical approaches, targeted strategies are necessary to synthesize the m,m'-isomer selectively. These routes are designed to pre-determine the meta-substitution pattern.

A key strategy involves a condensation reaction where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. libretexts.org To ensure the desired m,m'-connectivity, the reaction must start with precursors that already possess the required meta-substitution.

For instance, the self-condensation of m-phenolsulfonic acid could theoretically yield the target product, though controlling polymerization and side reactions is challenging. A more controlled approach involves the reaction of a meta-substituted phenol with a sulfonylating agent under conditions that favor the desired bond formation. The mechanisms for such base-catalyzed condensations have been studied in related phenolic systems. mdpi.com

Multi-step pathways offer greater control over the final structure. A plausible route begins with a starting material where the meta-relationship is already established. For example, 3,3'-sulfonyldianiline (B33222), which has the correct core structure, can be synthesized and then converted to this compound. This conversion typically involves a two-step diazotization-hydrolysis sequence, where the amino groups are transformed into diazonium salts and subsequently displaced by hydroxyl groups upon heating in an aqueous acid.

Another potential multi-step route could involve the coupling of two molecules of a 3-substituted phenol derivative, such as 3-bromophenol. This could be achieved through modern cross-coupling reactions, possibly involving a copper-catalyzed coupling of an aryl bromide with a sodium sulfinate. chemicalbook.com

Control of Isomer Formation and Enhancement of Regioselectivity in Sulphonylbisphenol Synthesis

Achieving high regioselectivity is the central challenge in synthesizing this compound. numberanalytics.com Direct sulfonylation of phenol is unselective, making it unsuitable. Therefore, strategies must be employed to direct the reaction to the meta position or build the molecule from components that enforce this geometry.

Key Strategies for Regiocontrol:

Use of Meta-Directing Precursors: The most effective strategy is to use starting materials where the desired regiochemistry is already defined, such as 3,3'-sulfonyldianiline or 3-aminophenol (B1664112) derivatives. This circumvents the issue of controlling the position of electrophilic attack on an activated phenol ring.

Kinetic vs. Thermodynamic Control: In some syntheses, reaction conditions can be tuned to favor one isomer over another. Kinetically controlled reactions, often run at lower temperatures, yield the product that is formed fastest, while thermodynamically controlled reactions, at higher temperatures, yield the most stable product. By carefully selecting catalysts, solvents, and temperature, it may be possible to enhance the yield of the desired isomer. nih.gov

Catalyst Selection: The choice of catalyst can significantly influence the outcome of a reaction. In related fields, specific acids have been shown to favor the formation of one geometric isomer over another during dehydration reactions, highlighting the critical role of the catalyst in stereochemical and regiochemical control. jopcr.com For sulphonylbisphenol synthesis, investigating different Lewis or Brønsted acid catalysts could reveal conditions that favor the m,m' product.

The successful synthesis and characterization of specific isomers often rely on detailed spectroscopic analysis, such as NMR, to confirm the structure and isomeric purity. nih.gov

Advanced Purification and Isomer Separation Techniques for this compound

When a synthetic route produces a mixture of isomers, efficient purification becomes critical. The separation of this compound from its o,p'- and p,p'- counterparts relies on differences in their physical properties.

Fractional Crystallization: Isomers often have different crystal lattice structures, leading to variations in solubility and melting points. By carefully selecting a solvent system, it is possible to selectively crystallize one isomer from the mixture, leaving the others in the mother liquor. zenodo.org This process can be repeated to achieve high purity.

Preparative Chromatography: High-performance liquid chromatography (HPLC) or column chromatography are powerful techniques for separating molecules with high structural similarity. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase, the isomers can be separated based on their differential adsorption and partitioning behavior.

Derivatization: In some cases, the mixture of isomers can be reacted to form derivatives (e.g., esters or ethers). These derivatives may have more pronounced differences in their physical properties, making them easier to separate. After separation, the derivatizing group is removed to yield the pure isomers.

Technique Principle Application to Isomer Separation
Fractional CrystallizationDifferences in solubility and melting points between isomers.The less soluble isomer crystallizes out of solution first.
Preparative HPLCDifferential partitioning of isomers between a stationary and mobile phase. nih.govAllows for the isolation of highly pure isomers, even with very similar structures.
Column ChromatographySeparation based on differential adsorption to a solid stationary phase.A common laboratory-scale method for purifying reaction mixtures.

Exploration of Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. wikipedia.org This involves creating products and processes that minimize the use and generation of hazardous substances. mdpi.comresearchgate.netnih.gov

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. acs.org

Green Chemistry Principle Application in this compound Synthesis
1. Prevention Design syntheses to avoid waste production rather than treating it after it is created. This can be measured by metrics like the E-Factor or Process Mass Intensity (PMI). acs.org
2. Atom Economy Maximize the incorporation of all materials used in the process into the final product. acs.org Multi-step routes should be designed to have high yields and minimal byproducts at each stage.
3. Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity. acs.org This involves avoiding toxic reagents and solvents like dimethylformamide (DMF). google.com
5. Safer Solvents and Auxiliaries Minimize or eliminate the use of auxiliary substances like solvents. If used, they should be non-hazardous. acs.org Exploring solvent-free reactions or using greener solvents like water or supercritical CO₂ are potential improvements. wikipedia.org
9. Catalysis Use catalytic reagents in preference to stoichiometric ones. acs.org Catalysts are used in small amounts and can be recycled, reducing waste.
6. Design for Energy Efficiency Conduct synthetic methods at ambient temperature and pressure to minimize energy requirements. acs.org Developing reactions that proceed under mild conditions reduces the process's carbon footprint.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Chemical Reactivity and Functionalization of M,m Sulphonylbisphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenolic Rings

The phenolic rings of m,m'-sulphonylbisphenol are susceptible to substitution reactions, with the outcome heavily influenced by the nature of the attacking species (electrophile or nucleophile) and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl (-OH) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the hydroxyl group). Conversely, the sulfone (-SO₂) group is a strong deactivating group, directing electrophiles to the meta position (position 5 relative to the sulfone group). In electrophilic aromatic substitution reactions, the activating effect of the hydroxyl group typically dominates. libretexts.org The mechanism proceeds through the attack of an electrophile by the pi electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The reaction concludes with the deprotonation of the carbon atom bonded to the electrophile, which restores aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Substituent Group Effect on Reactivity Directing Influence Favored Positions for EAS on 3,3'-Sulfonyldiphenol
Hydroxyl (-OH)Activatingortho, para2, 4, 6
Sulfone (-SO₂)Deactivatingmeta1, 5

This table summarizes the directing effects of the hydroxyl and sulfone groups on the phenolic rings of this compound.

Common electrophilic aromatic substitution reactions such as nitration and sulfonation can be performed on aromatic rings. Nitration typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with potent electron-withdrawing groups. wikipedia.orgbyjus.com The sulfone group on this compound makes the aromatic rings more electrophilic than unsubstituted phenol (B47542), potentially enabling SNAr reactions. masterorganicchemistry.com The reaction is favored when electron-withdrawing groups are positioned ortho or para to a good leaving group. wikipedia.org The SNAr mechanism involves a two-step process: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.com This mechanism differs significantly from Sₙ1 and Sₙ2 reactions, as it occurs on an sp² hybridized carbon atom. wikipedia.orgbyjus.com

Derivatization of Phenolic Hydroxyl Groups: Etherification, Esterification, and Carbonate Formation

The phenolic hydroxyl groups are primary sites for derivatization, allowing for significant modification of the molecule's properties through reactions like etherification, esterification, and carbonate formation. nih.gov

Etherification: This reaction converts the hydroxyl groups into ether linkages (-O-R). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Ester derivatives are formed by reacting the phenolic hydroxyl groups with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides. byjus.commedcraveonline.com The Fischer-Speier esterification involves reacting the phenol with a carboxylic acid under acidic catalysis. mdpi.commasterorganicchemistry.com This reversible reaction typically requires the removal of water to drive it towards the product side. masterorganicchemistry.com Using more reactive acyl chlorides or anhydrides often provides higher yields under milder conditions.

Carbonate Formation: Polycarbonates can be synthesized from bisphenols like this compound. This typically involves a reaction with a carbonate precursor like phosgene (B1210022) or a dialkyl carbonate. gccpo.org The reaction with phosgene, for instance, leads to the formation of diaryl carbonates which can then be polymerized. gccpo.org Direct synthesis of carbonates can also be achieved using various reagents and catalysts. organic-chemistry.org

Derivatization Reaction Typical Reagents General Product Structure
EtherificationAlkyl halide (R-X) and a base (e.g., NaOH, K₂CO₃)Ar-O-R
EsterificationCarboxylic acid (RCOOH) and an acid catalyst; or Acyl chloride (RCOCl); or Acid anhydride (B1165640) ((RCO)₂O)Ar-O-C(=O)-R
Carbonate FormationPhosgene (COCl₂) and a base; or Diaryl carbonate ((Ar'O)₂CO)Ar-O-C(=O)-O-Ar

This table outlines common methods for the derivatization of the phenolic hydroxyl groups.

Chemical Transformations Involving the Sulfone Bridge

The sulfone bridge (-SO₂-) is chemically robust and generally resistant to transformation under typical reaction conditions. This stability is a key attribute in many of its applications, particularly in the formation of high-performance polymers like polysulfones and poly(ether sulfone)s, where the sulfone group contributes to thermal and oxidative stability. evitachem.com However, under strong reducing conditions, it is possible to reduce the sulfone group, though this is not a common transformation.

Synthesis of Novel Heterocyclic Derivatives from this compound (e.g., Benzoxazine (B1645224) Compounds)

This compound serves as a valuable precursor for the synthesis of complex heterocyclic structures. A notable example is the creation of benzoxazine monomers, which can be thermally polymerized to form high-performance polybenzoxazine resins. researchgate.net The synthesis of benzoxazines is typically achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde. nih.govgoogle.comespublisher.com By using this compound as the phenolic component, benzoxazine monomers containing a central sulfone linkage can be prepared, leading to polymers with enhanced thermal stability. espublisher.com The reaction can often be carried out without a solvent. google.com

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized arenium ion. libretexts.org The positions of the hydroxyl and sulfone groups on the ring dictate the stability of this intermediate for attack at different positions, thereby controlling the regioselectivity of the reaction. The electron-donating hydroxyl group stabilizes the positive charge in the intermediate, particularly when the attack is at the ortho or para position, while the electron-withdrawing sulfone group destabilizes it.

Esterification (Fischer-Speier): This reaction proceeds via a series of reversible protonation, addition, and elimination steps. masterorganicchemistry.com The mechanism begins with the acid-catalyzed protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. byjus.commdpi.com The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the final ester product. byjus.commasterorganicchemistry.com

Benzoxazine Formation: The synthesis of the benzoxazine ring is a Mannich-like condensation. The reaction is believed to proceed through the formation of an intermediate iminium ion from the amine and formaldehyde, which then acts as the electrophile in an electrophilic substitution reaction with the electron-rich phenol ring. Subsequent intramolecular condensation and cyclization yield the heterocyclic benzoxazine ring.

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. While specific kinetic data for many reactions of this compound are not widely published, general principles from related systems can be applied.

Polymerization Reactions: In the synthesis of polymers such as poly(ether sulfone)s from sulfonyl-containing bisphenols, the reaction kinetics are critical for controlling the molecular weight and properties of the final polymer. Isothermal cure reactions of related epoxy systems have been found to be autocatalytic. acs.org

Degradation Kinetics: Studies on the degradation of the isomeric bisphenol S (4,4'-sulfonyldiphenol) show that it is more resistant to environmental degradation than bisphenol A. wikipedia.org The rate constant for the vapor-phase reaction of bisphenol S with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 1.1 days. echemi.com Similar kinetic stability would be expected for the m,m' isomer.

Polymer Science and Macromolecular Engineering with M,m Sulphonylbisphenol

Role as a Monomer in Polycondensation and Polyaddition Reactions

m,m'-Sulphonylbisphenol serves as a crucial difunctional monomer in step-growth polymerization, participating in both polycondensation and polyaddition reactions. In polycondensation, the hydroxyl groups of this compound react with monomers containing two or more reactive functional groups, such as carboxyl or amino groups, leading to the formation of a polymer and a small molecule byproduct, typically water. This process is fundamental to the synthesis of polyesters and polyamides. The reactivity of the hydroxyl groups can be enhanced by converting them to more nucleophilic phenoxide ions in the presence of a base.

Polyaddition is another polymerization pathway where this compound can be utilized. This type of reaction involves the addition of one molecule to another without the elimination of a small molecule. For instance, the hydroxyl groups of this compound can react with diisocyanates to form polyurethanes. The meta-positioning of the sulfonyl and hydroxyl groups in this compound influences the spatial arrangement and reactivity of the growing polymer chains, distinguishing the resulting polymers from those synthesized using its para-isomer, p,p'-sulphonylbisphenol.

Synthesis and Characterization of this compound-Based Polyethers

Polyethers based on this compound are typically synthesized via nucleophilic aromatic substitution polycondensation. In this reaction, the diphenoxide of this compound, formed by reaction with a base such as potassium carbonate, reacts with an activated aromatic dihalide, such as 4,4'-dichlorodiphenyl sulfone. The reaction is generally carried out in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

The resulting polyethers are characterized by a combination of ether and sulfone linkages in the polymer backbone. The characterization of these polymers involves various analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the ether linkages (Ar-O-Ar) and the sulfonyl group (O=S=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure and confirm the successful incorporation of the this compound monomer into the polymer chain.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyethers.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer.

The meta-linkages from this compound generally result in polyethers with lower glass transition temperatures and increased solubility in organic solvents compared to their counterparts made from the para-isomer, due to the less regular polymer chain structure.

Development of Polysulfones and Poly(ether sulfone)s Incorporating the m,m'-Isomer

Polysulfones and poly(ether sulfone)s (PES) are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into these polymer structures allows for the tailoring of their properties.

The synthesis of polysulfones from this compound follows the same nucleophilic aromatic substitution polycondensation mechanism described for polyethers. The key reaction is between the diphenoxide of this compound and an activated dihalide, most commonly 4,4'-dichlorodiphenyl sulfone.

The presence of the m,m'-isomer in the polymer backbone disrupts the chain packing and reduces the crystallinity that can be observed in polymers made exclusively from the p,p'-isomer. This generally leads to:

Enhanced Solubility: The less regular polymer chains of this compound-based polysulfones exhibit improved solubility in a wider range of organic solvents.

Lower Glass Transition Temperature (Tg): The kinked structure introduced by the meta-linkages reduces the energy required for segmental motion, resulting in a lower Tg.

Modified Mechanical Properties: While potentially having lower modulus and tensile strength compared to the highly rigid p,p'-isomer based polymers, the m,m'-isomer can impart increased toughness and flexibility.

These characteristics make this compound a valuable comonomer for producing polysulfones with a tailored balance of processability and performance.

Utilization in Epoxy Resin Systems and Thermosetting Polymers

In the realm of thermosetting polymers, this compound can be employed as a component in epoxy resin formulations. It can act as a chain extender or a co-curing agent. When used as a chain extender, the hydroxyl groups of this compound react with the epoxy groups of a diepoxide resin, such as diglycidyl ether of bisphenol A (DGEBA), in a polyaddition reaction. This process increases the molecular weight of the prepolymer before the final curing stage.

As a co-curing agent, this compound can be used in conjunction with traditional amine or anhydride (B1165640) hardeners. The phenolic hydroxyl groups can catalyze the self-polymerization of epoxy groups and also react with them, particularly at elevated temperatures. The incorporation of the this compound moiety into the crosslinked network can enhance the thermal stability and chemical resistance of the cured epoxy resin. The meta-substitution pattern can lead to a less tightly crosslinked network compared to the para-isomer, which may result in improved toughness and fracture resistance.

Integration into Polyamide and Polyimide Architectures

This compound can be chemically modified to be incorporated into polyamide and polyimide architectures. For instance, it can be converted into a diamine derivative, 3,3'-diaminodiphenyl sulfone (3,3'-DDS), which can then be used as a monomer in the synthesis of polyamides and polyimides.

Polyamides: The diamine derivative of this compound can be reacted with diacid chlorides, such as isophthaloyl chloride or terephthaloyl chloride, via low-temperature solution polycondensation to yield polyamides. The resulting aramids (aromatic polyamides) containing the m,m'-sulfone linkage are expected to exhibit good thermal stability and mechanical properties, with the meta-linkages providing enhanced solubility.

Polyimides: For polyimide synthesis, the diamine derivative is reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), in a two-step process. First, a poly(amic acid) precursor is formed, which is then chemically or thermally cyclized to the final polyimide. The incorporation of the 3,3'-sulfone diamine introduces a flexible linkage into the polyimide backbone, which can improve processability and modify the final properties of the material. Polyimides derived from 3,3'-DDS are expected to have lower glass transition temperatures and better solubility compared to those made from the more rigid 4,4'-DDS.

Structure-Property Relationships in this compound-Derived Polymers

The isomeric position of the functional groups in sulphonylbisphenol has a profound impact on the properties of the resulting polymers. The meta-catenation in this compound, in contrast to the para-catenation in p,p'-sulphonylbisphenol, leads to a less linear and more kinked polymer chain. This has several consequences for the material's properties:

Glass Transition Temperature (Tg): The less restricted rotation and less efficient packing of polymer chains containing the m,m'-isomer result in a lower Tg compared to their p,p'-isomer counterparts. This can be advantageous for improving the processability of high-performance polymers.

Solubility: The disruption of chain packing and reduced crystallinity enhance the solubility of polymers derived from this compound in common organic solvents.

Mechanical Properties: While the rigidity and strength of polymers are often lower with the m,m'-isomer, they can exhibit increased ductility and toughness. The less ordered structure can better dissipate energy upon impact.

Thermal Stability: The inherent thermal stability of the sulfone group ensures that polymers derived from this compound still exhibit high decomposition temperatures, although the onset of degradation may be slightly lower than for the more crystalline p,p'-isomers.

The following table provides a conceptual comparison of the expected properties of polymers derived from m,m'- and p,p'-sulphonylbisphenol.

PropertyPolymer from this compoundPolymer from p,p'-Sulphonylbisphenol
Chain Conformation Kinked, less linearLinear, rigid-rod like
Chain Packing Less efficient, amorphousMore efficient, semi-crystalline
Glass Transition Temp. (Tg) LowerHigher
Solubility HigherLower
Melt Viscosity LowerHigher
Tensile Strength LowerHigher
Toughness/Ductility HigherLower

Polymerization Kinetics and Rheological Studies

The kinetics of polymerization involving this compound are influenced by several factors, including the reactivity of the hydroxyl groups, the reaction conditions (temperature, solvent, catalyst), and the nature of the co-monomer. In polycondensation reactions, the rate is typically dependent on the concentration of the reacting functional groups. The meta-position of the electron-withdrawing sulfonyl group can influence the acidity of the phenolic protons, which in turn affects the rate of formation of the reactive phenoxide species.

Rheological studies of polymers derived from this compound are crucial for understanding their processing behavior and final performance. The melt viscosity of these polymers is generally lower than that of their p,p'-isomer counterparts due to the less entangled and more flexible nature of the polymer chains. This can be a significant advantage in processing techniques such as injection molding and extrusion.

Dynamic mechanical analysis (DMA) can be used to study the viscoelastic properties of these polymers as a function of temperature and frequency. Such studies reveal information about the glass transition, relaxation processes, and the modulus of the material in its glassy and rubbery states. The rheological behavior is a direct consequence of the molecular architecture imparted by the this compound monomer.

Advanced Materials Applications Derived from M,m Sulphonylbisphenol Derivatives

Fabrication of High-Performance Engineering Plastics

Derivatives of m,m'-sulphonylbisphenol are utilized in the creation of high-performance engineering plastics, most notably polyethersulfones (PES). These amorphous thermoplastics are renowned for their exceptional thermal stability, high strength and stiffness, and excellent chemical resistance. The incorporation of the sulfonylbisphenol moiety into the polymer backbone imparts a high glass transition temperature (Tg) and superior thermo-oxidative stability. researchgate.net

The synthesis of these poly(arylene ether sulfone)s typically involves a nucleophilic aromatic substitution polycondensation reaction. nih.gov The properties of the resulting engineering plastics can be tailored by copolymerizing with other diphenols or by modifying the polymer backbone, for instance, through sulfonation. semanticscholar.orgnih.gov These materials are sought after for applications demanding long-term performance under harsh conditions. xometry.comscribd.com

Table 1: Typical Properties of Polyethersulfone (PES) Engineering Plastics

Property Value
Tensile Strength 75 - 90 MPa
Flexural Modulus 2.5 - 2.9 GPa
Glass Transition Temperature (Tg) 180 - 230 °C
Heat Deflection Temperature 170 - 205 °C
Water Absorption (24h) 0.2 - 0.6 %
Dielectric Strength 14 - 17 kV/mm

Note: The values presented are typical ranges for various grades of polyethersulfone and can vary based on specific composition and processing conditions.

Design of Functional Coatings and Adhesives

The phenolic hydroxyl groups of this compound make it a suitable building block for epoxy resins, which are widely used in high-performance coatings and adhesives. By reacting with epichlorohydrin, diglycidyl ethers of this compound can be synthesized. These resins, when cured, form a highly cross-linked, three-dimensional network that provides excellent adhesion, chemical resistance, and mechanical strength.

The presence of the sulfonyl group in the backbone of these epoxy resins can enhance their thermal stability and adhesion to various substrates. These functional coatings are applied to protect surfaces from corrosion, wear, and chemical attack in demanding industrial environments. As adhesives, they offer strong and durable bonds for a wide range of materials, including metals, composites, and ceramics. researchgate.net The formulation can be modified with various fillers and additives to achieve specific properties such as improved toughness or electrical conductivity.

Table 2: Illustrative Adhesion Strength of Epoxy-Based Adhesives on Different Substrates

Substrate Lap Shear Strength (MPa)
Aluminum 9 - 17
Steel 15 - 25
Carbon Fiber Composite 20 - 35
Glass 10 - 20

Note: These values are representative and can be influenced by the specific epoxy formulation, surface preparation, and curing conditions.

Development of Polymer Membranes for Separation Processes

Sulfonated derivatives of poly(arylene ether sulfone)s derived from this compound are extensively researched for the fabrication of polymer membranes for various separation processes. These applications include gas separation, reverse osmosis, and proton exchange membranes for fuel cells. mdpi.comrsc.org The introduction of sulfonic acid groups into the polymer backbone imparts hydrophilicity and ion-exchange properties, which are crucial for these separation applications.

In gas separation, these membranes can exhibit good selectivity for polar gases like CO2 over nonpolar gases such as CH4. mdpi.com For reverse osmosis, the membranes can effectively reject salts and other dissolved solids from water. nih.govnih.govmdpi.comamtaorg.commsrjournal.com In the realm of fuel cells, sulfonated poly(arylene ether sulfone) (SPAES) membranes serve as the proton exchange membrane, facilitating the transport of protons from the anode to the cathode. nih.govresearchgate.net The performance of these membranes is a subject of ongoing research, with efforts focused on optimizing the degree of sulfonation to balance proton conductivity with mechanical stability and low water uptake. rsc.org

Table 3: Performance Characteristics of Sulfonated Poly(arylene ether sulfone) Membranes in Different Separation Applications

Application Key Performance Metric Typical Value Range
Gas Separation (CO₂/CH₄) Selectivity 15 - 40
Reverse Osmosis Salt Rejection 90 - 99+%
Proton Exchange Membrane Fuel Cell Proton Conductivity (at 80°C, 90% RH) 70 - 110 mS/cm

Note: The performance of these membranes is highly dependent on the specific polymer structure, degree of sulfonation, membrane morphology, and operating conditions.

Exploration in Optoelectronic and Photoactive Material Systems

The aromatic structure and the presence of the sulfonyl group in derivatives of this compound make them interesting candidates for applications in optoelectronic and photoactive materials. The sulfonyl group, being electron-withdrawing, can influence the electronic properties of the polymer, which is a key consideration in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com

Furthermore, polymers containing sulfonyl groups have been investigated for their potential to exhibit a high refractive index and a high Abbe number, properties that are desirable for optical plastics used in lenses and other optical components. researchgate.netnih.govmdpi.comyamagata-u.ac.jpapollooptical.com A high refractive index allows for the design of thinner and lighter optical elements, while a high Abbe number indicates low chromatic dispersion. Research in this area focuses on synthesizing polymers with tailored optical properties by incorporating specific chemical moieties, including sulfonyl-containing monomers.

Table 4: Optical Properties of Sulfonyl-Containing Polymers for Optoelectronic Applications

Polymer System Refractive Index (nD) Abbe Number (νD)
Sulfonyl-containing Polyesters 1.58 - 1.63 40 - 55
Poly(phenylene sulfide) Derivatives up to 1.85 ~ 20

Note: These values are based on research findings for specific polymer compositions and may not be representative of all sulfonyl-containing polymers.

Applications in Textile Treatment and Dye Fixation Technologies

In the textile industry, derivatives of this compound have been explored for their potential use as dye-fixing agents. The mechanism of dye fixation often involves the formation of a stable complex between the dye molecule and the fixing agent, which then adheres to the textile fibers. This process enhances the wash fastness of the dyed fabric by preventing the dye from leaching out during washing. sarex.comresearchgate.netpolymer-korea.or.krinditex.comgoogle.comresearchgate.netdntb.gov.uagoogle.com

Spectroscopic and Advanced Analytical Characterization of M,m Sulphonylbisphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of m,m'-Sulphonylbisphenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the symmetric this compound molecule, four distinct signals are expected for the aromatic protons. The electron-withdrawing nature of the central sulfonyl group (-SO₂) and the electron-donating, hydrogen-bond-capable hydroxyl group (-OH) significantly influence the chemical shifts of these protons, causing them to appear in the downfield region typical for aromatic compounds. The expected splitting patterns, arising from spin-spin coupling between adjacent protons, are crucial for assigning each signal to its specific position on the phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the molecule's symmetry, six distinct signals are anticipated: four for the aromatic carbons and two for the carbons directly bonded to the sulfonyl and hydroxyl groups, respectively. The chemical shifts provide clear evidence for the substitution pattern on the benzene (B151609) rings.

2D NMR Techniques: To definitively assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, confirming which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for confirming the connectivity across the entire molecule, including the crucial C-S bonds linking the phenyl rings to the sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
AtomTypePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
OH¹H~10.0Singlet (broad)Chemical shift is concentration and temperature dependent.
H-2¹H~7.5Doublet or Triplet (fine)Adjacent to the sulfonyl group, expected to be downfield.
H-4¹H~7.4TripletCoupled to H-5 and H-6.
H-5¹H~7.2Doublet of doubletsCoupled to H-4 and H-6.
H-6¹H~7.0Doublet of doubletsAdjacent to the hydroxyl group.
C-1¹³C~145SingletCarbon attached to the sulfonyl group.
C-2¹³C~125Singlet
C-3¹³C~158SingletCarbon attached to the hydroxyl group.
C-4¹³C~131Singlet
C-5¹³C~122Singlet
C-6¹³C~118Singlet

Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a characteristic "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. The spectrum of this compound is dominated by characteristic absorptions from its functional groups. A strong, broad absorption in the high-wavenumber region (typically 3200-3600 cm⁻¹) is indicative of the O-H stretching of the phenolic groups. The sulfonyl group gives rise to two very strong and distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically around 1300-1350 cm⁻¹ and a symmetric stretch (νₛ) around 1140-1180 cm⁻¹. Other key peaks include C-S stretching, aromatic C=C stretching, and various C-H bending vibrations that confirm the aromatic substitution pattern. upi.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric S=O stretch is often very strong in the Raman spectrum. Aromatic ring vibrations also tend to produce strong Raman signals, making it an excellent tool for analyzing the core structure. ojp.govthermofisher.com The combination of both FT-IR and Raman provides a more complete vibrational analysis of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic)FT-IR3200 - 3600Strong, Broad
Aromatic C-H StretchFT-IR, Raman3000 - 3100Medium to Weak
S=O Asymmetric StretchFT-IR1300 - 1350Very Strong
S=O Symmetric StretchFT-IR, Raman1140 - 1180Very Strong
Aromatic C=C StretchFT-IR, Raman1450 - 1600Medium to Strong
C-O Stretch (phenolic)FT-IR1200 - 1260Strong
C-S StretchRaman, FT-IR680 - 750Medium
Aromatic C-H Out-of-Plane BendFT-IR750 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption profile is directly related to the electronic structure of the molecule.

For this compound, the primary chromophores are the two hydroxyphenyl rings. The presence of these aromatic systems gives rise to strong absorption in the UV region, typically between 200 and 300 nm. These absorptions are primarily due to π → π* transitions within the conjugated π-electron system of the benzene rings. The exact wavelength of maximum absorbance (λₘₐₓ) is influenced by the substituents. The hydroxyl (-OH) group acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths. The sulfonyl (-SO₂) group can also influence the electronic transitions. Studies on the related isomer, 4,4'-Sulfonylbisphenol (Bisphenol S), show a broad absorption band around 254 nm, and it is expected that this compound exhibits a similar absorption profile. shimadzu.comresearchgate.netdocbrown.info

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. This allows for the determination of the precise elemental formula, confirming that the compound is C₁₂H₁₀O₄S. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 249.022. dphen1.comnih.gov

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) of the [M-H]⁻ ion would likely proceed through several key pathways:

Cleavage of the C-S bond: This is a common fragmentation pathway for diaryl sulfones, leading to the formation of a hydroxyphenoxy anion (m/z 109) or a hydroxyphenylsulfonyl anion (m/z 157).

Loss of Sulfur Dioxide (SO₂): The sulfonyl bridge can be eliminated as a neutral loss of SO₂ (64 Da), resulting in a fragment ion corresponding to a dihydroxybiphenyl structure.

Formation of Phenoxide Ion: Further fragmentation can lead to the formation of the stable phenoxide ion (m/z 93). dphen1.comnih.gov

These predictable fragmentation patterns are crucial for identifying and distinguishing this compound from its isomers in complex matrices. dphen1.com

Table 3: Predicted Key Fragments in the Negative Ion ESI-MS/MS Spectrum of this compound
Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
249.02157.01[HOC₆H₄SO₂]⁻ (Hydroxyphenylsulfonyl anion)
249.02109.03[HOC₆H₄O]⁻ (Hydroxyphenoxy anion)
249.02185.05[M-H-SO₂]⁻ (Loss of SO₂)
249.0293.03[C₆H₅O]⁻ (Phenoxide anion)

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Composition

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components in a mixture, making it ideal for assessing the purity of this compound and quantifying it in the presence of its isomers (e.g., 4,4'- and 2,4'-isomers).

A typical method involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation of bisphenol isomers is achieved based on their slight differences in polarity. mtc-usa.commdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a small amount of acid (e.g., formic acid) to ensure consistent protonation of the phenolic groups. mtc-usa.com

Detection is commonly performed using a UV detector set at the λₘₐₓ of the analyte (around 254-280 nm). The retention time under specific conditions is a characteristic identifier for the compound, while the area under the chromatographic peak is proportional to its concentration, allowing for precise quantification. This technique is essential for quality control, ensuring the isomeric purity of the final product.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Thermal analysis techniques provide critical information about the physical and chemical changes that a substance undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a crystalline solid like this compound, the DSC thermogram will show a sharp, distinct endothermic peak corresponding to the melting transition. The temperature at the peak of this endotherm is the melting point (Tₘ), a key indicator of purity. Broader transitions or multiple peaks could indicate the presence of impurities or different polymorphic forms. The enthalpy of fusion (ΔHբ) can also be calculated from the peak area.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). nasa.govnih.gov The resulting TGA curve provides information on the thermal stability of the compound. For this compound, the TGA curve would typically show a stable baseline (no mass loss) up to the point of decomposition. The subsequent mass loss steps can correspond to the cleavage and volatilization of specific parts of the molecule, such as the elimination of the SO₂ group, followed by the degradation of the aromatic framework at higher temperatures. nih.gov This analysis is crucial for understanding the material's upper-temperature limits for processing and application.

Crystallographic and Solid-State Analysis of this compound: A Review of Publicly Available Data

Comprehensive searches of chemical and crystallographic databases have revealed a notable absence of publicly available, detailed crystallographic data for the specific compound this compound, also known as 3,3'-Sulfonylbisphenol or 3,3'-dihydroxydiphenyl sulfone. While information exists for its isomers, 2,4'-dihydroxydiphenyl sulfone and 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), and for the broader class of sulfone-containing organic compounds, specific experimental data from single-crystal X-ray diffraction for the 3,3'-isomer appears to be missing from the Cambridge Structural Database (CSD) and other readily accessible scientific literature.

Consequently, a detailed, evidence-based article adhering to the requested outline focusing solely on the crystallographic investigations and solid-state chemistry of this compound cannot be generated at this time. The following sections of the proposed article outline require specific experimental data that is not currently available in the public domain:

Crystallographic Investigations and Solid State Chemistry of M,m Sulphonylbisphenol

Analysis of Intermolecular Interactions and Crystal Packing:A detailed analysis of hydrogen bonding, π-π stacking, and other non-covalent interactions is entirely dependent on the availability of a solved crystal structure.

Therefore, until the crystal structure of m,m'-Sulphonylbisphenol is determined and published, a comprehensive and scientifically rigorous article on its crystallographic and solid-state properties as per the requested outline remains unfeasible.

Computational Chemistry and Theoretical Modeling of M,m Sulphonylbisphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of m,m'-Sulphonylbisphenol. researchgate.netcore.ac.uk These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. core.ac.ukmdpi.com Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com These theoretical calculations are essential for predicting how this compound will interact with other chemical species. scielo.org.mx

Table 1: Key Electronic and Reactivity Descriptors from Quantum Chemical Calculations

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Correlates with electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO Correlates with electron-accepting ability.
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and kinetic stability.
Chemical Hardness η Measures resistance to change in electron distribution.
Electronic Chemical Potential μ Relates to the "escaping tendency" of electrons.
Electrophilicity Index ω Quantifies the energy lowering upon maximal electron flow.
Molecular Electrostatic Potential MEP Visualizes charge distribution and reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals the molecule's conformational landscape and flexibility. fraserlab.com This is crucial for understanding how the molecule adopts different shapes and how these conformations influence its properties and interactions.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are highly effective in predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for structural validation. nih.govmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated, aiding in the assignment of experimental peaks. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculations help assign specific vibrational modes, such as the characteristic stretches of the O-H, C-S, and S=O bonds in this compound. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions and predicting Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.com This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations within the molecule. plos.org

Table 2: Theoretical Prediction of Spectroscopic Data for this compound

Spectroscopic Technique Theoretical Method Predicted Properties Typical Functional Groups Analyzed
1H & 13C NMR DFT (GIAO) Chemical Shifts (δ) Aromatic protons, hydroxyl protons, specific carbons
FT-IR & Raman DFT Vibrational Frequencies (cm-1) O-H stretch, S=O stretch, C-S stretch, aromatic C-H bends
UV-Visible TD-DFT Absorption Maxima (λmax) π → π* transitions in phenyl rings

Theoretical Elucidation of Reaction Pathways and Mechanisms

Computational chemistry provides a powerful framework for exploring the potential reaction pathways and mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products for various chemical transformations.

For instance, theoretical calculations can be used to model the synthesis of this compound, helping to optimize reaction conditions by identifying the lowest energy pathway. Similarly, the degradation or metabolic pathways of the compound can be investigated. nih.gov A computational study on the related compound, bisphenol A-3,4-quinone, demonstrated how DFT calculations can determine the activation barriers for reactions with biological nucleophiles like glutathione, thereby predicting the likelihood of detoxification versus adduction to DNA. researchgate.net Such studies can elucidate the thermodynamics and kinetics of reactions, providing mechanistic insights that are often difficult to obtain through experimental means alone.

Structure-Property Relationships from First-Principles Calculations

First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are instrumental in establishing fundamental structure-property relationships for this compound. researchgate.netrsc.org These calculations can link the molecule's specific three-dimensional arrangement of atoms to its observable macroscopic properties. researchgate.net

Emerging Research Perspectives and Future Directions in M,m Sulphonylbisphenol Science

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of bisphenols often involves harsh reaction conditions and the use of hazardous chemicals. rsc.org Recognizing the need for greener alternatives, researchers are exploring more sustainable synthetic pathways for m,m'-Sulphonylbisphenol. These efforts are centered around the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org

Emerging sustainable approaches for the synthesis of related compounds, which could be adapted for this compound, include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. google.comnih.gov The application of microwave-assisted synthesis to the production of sulfone derivatives has shown promise in improving efficiency and sustainability. nih.gov

Biocatalytic and Enzymatic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org Research into the enzymatic synthesis of bisphenols from renewable feedstocks like hydroxycinnamic acids is a promising avenue for the sustainable production of this compound. rsc.org While direct enzymatic routes for this compound are still under investigation, the successful synthesis of other bisphenols using enzymes paves the way for future developments. rsc.org

Solvent-Free and Alternative Solvent Reactions: Minimizing or replacing hazardous organic solvents is a key goal of green chemistry. rsc.org Researchers are investigating solvent-free reaction conditions and the use of more benign solvents, such as water or ionic liquids, for the synthesis of sulfones and related compounds. rsc.orgnih.gov A method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol (B35011) has been developed, highlighting the potential for similar eco-friendly processes for this compound. rsc.org

Sustainable Synthesis ApproachPotential Advantages for this compound Production
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. google.comnih.gov
Biocatalytic/Enzymatic Synthesis High selectivity, mild reaction conditions, use of renewable resources. rsc.org
Solvent-Free/Alternative Solvents Reduced use of hazardous solvents, simplified purification processes. rsc.orgnih.gov

Design of Advanced Functional Materials with Tuned Properties

The unique molecular structure of this compound, with its meta-substituted phenyl rings and sulfonyl group, makes it a compelling monomer for the synthesis of advanced functional materials, particularly high-performance polymers like poly(ether sulfone)s (PES). specialchem.comnih.govmdpi.com The specific isomeric placement of the hydroxyl groups in the meta position significantly influences the resulting polymer's properties, offering a route to materials with tailored characteristics. specialchem.com

The incorporation of this compound into polymer backbones can impart a range of desirable properties:

Thermal Stability: The aromatic rings and the sulfone group contribute to excellent thermal and oxidative stability, making these polymers suitable for applications in demanding, high-temperature environments. specialchem.commdpi.com

Mechanical Properties: PES derived from bisphenols are known for their rigidity, toughness, and dimensional stability over a wide temperature range. specialchem.commdpi.com The specific geometry of the m,m' isomer can influence chain packing and intermolecular interactions, thereby affecting the final mechanical performance.

Chemical Resistance: These polymers exhibit good resistance to a variety of chemicals, including acids, alkalis, oils, and greases. specialchem.com

Solubility and Processability: The meta-linkages in polymers derived from this compound can lead to improved solubility in organic solvents compared to their para-isomer counterparts, which can be advantageous for processing and fabrication of films and membranes.

Researchers are actively exploring the synthesis of functionalized poly(ether sulfone)s by incorporating this compound alongside other monomers to fine-tune properties such as hydrophilicity, conductivity, and gas permeability for specific applications like membranes for water purification and fuel cells. nih.govmdpi.com

PropertyInfluence of this compound Incorporation
Glass Transition Temperature (Tg) The meta-linkage can lead to a lower Tg compared to the para-isomer, affecting the processing window. mdpi.com
Solubility Generally enhances solubility in organic solvents, aiding in processability.
Mechanical Strength Contributes to high strength and rigidity. specialchem.com
Thermal Stability The sulfone group and aromatic rings provide excellent thermal resistance. specialchem.commdpi.com

Integration into Hybrid Organic-Inorganic Systems

A significant area of materials science research involves the creation of hybrid organic-inorganic materials, which combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., hardness, thermal stability). The sol-gel process is a versatile method for producing such hybrids at relatively low temperatures. nweurope.eu

This compound, with its reactive hydroxyl groups, is a promising candidate for incorporation into these hybrid networks. The hydroxyl functionalities can participate in the hydrolysis and condensation reactions of the sol-gel process, forming covalent bonds with the inorganic network. nweurope.eu This integration can lead to materials with enhanced properties:

Improved Thermal and Mechanical Stability: The incorporation of an inorganic component, such as silica (B1680970) or zirconia, into a polymer matrix containing this compound can significantly enhance the thermal stability and mechanical strength of the resulting hybrid material. nih.govresearchgate.net

Tailored Surface Properties: Sol-gel coatings can be designed to impart specific surface functionalities, such as hydrophobicity, corrosion resistance, or anti-fouling properties. mdpi.comrhenotherm.derhenotherm.de The inclusion of this compound in these coatings could further modify these properties.

Enhanced Adhesion: The polar nature of the sulfonyl and hydroxyl groups in this compound can promote adhesion to various substrates, making it a valuable component in hybrid coatings and adhesives.

Research into zirconia-based hybrid materials has shown their potential in biomedical applications, such as orthopedic implants and dental materials. nih.govresearchgate.netmdpi.comnih.govmdpi.com The integration of this compound into such zirconia-based sol-gel systems could offer a pathway to novel biocompatible materials with improved performance.

Hybrid System ComponentPotential Role of this compound
Inorganic Network (e.g., Silica, Zirconia) Covalent bonding through hydroxyl groups, enhancing compatibility and property synergy. nweurope.eu
Organic Polymer Matrix As a monomer to form a high-performance polymer component of the hybrid. specialchem.com
Functional Additive To modify surface properties or enhance adhesion.

Exploration of New Analytical Techniques for Trace Analysis

The widespread use of bisphenols has raised concerns about their potential environmental and health impacts, necessitating the development of sensitive and selective analytical methods for their detection at trace levels. tru.ca While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for bisphenol analysis, there is a continuous drive to develop faster, more efficient, and more sensitive methods. mdpi.comresearchgate.net

Emerging analytical techniques that show promise for the trace analysis of this compound and its isomers include:

Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and low sample and reagent consumption. tru.caskku.edudphen1.com It is particularly well-suited for the separation of closely related isomers, making it a valuable tool for distinguishing this compound from other bisphenol isomers. tru.catru.ca Coupling CE with mass spectrometry (CE-MS) can provide even greater sensitivity and specificity. nih.gov

Electrochemical Sensors: These devices offer the potential for rapid, portable, and low-cost detection of bisphenols. skku.edu Research is ongoing to develop sensors with high selectivity and sensitivity for specific bisphenol isomers.

Advanced Mass Spectrometry Techniques: The use of advanced mass spectrometry, such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with multiple reaction monitoring, allows for highly sensitive and selective detection of bisphenols in complex matrices. rsc.org

Analytical TechniqueAdvantages for this compound Trace Analysis
Capillary Electrophoresis (CE) High separation efficiency for isomers, fast analysis, low sample consumption. tru.caskku.edudphen1.com
Electrochemical Sensors Potential for rapid, portable, and low-cost on-site analysis. skku.edu
Advanced Mass Spectrometry High sensitivity and selectivity for detection in complex samples. rsc.org

Interdisciplinary Research with Materials Engineering and Polymer Physics

The development of advanced materials based on this compound is inherently an interdisciplinary endeavor, requiring close collaboration between materials engineers and polymer physicists. This synergy is crucial for understanding and controlling the structure-property relationships that govern the performance of these materials.

Materials Engineering: This field focuses on the design, synthesis, and processing of materials to meet specific performance requirements. For this compound-based polymers, materials engineers work on optimizing polymerization conditions, developing new formulations for blends and composites, and fabricating materials into desired forms such as films, membranes, and fibers. mdpi.comnih.gov

Polymer Physics: This discipline investigates the physical properties of polymers, including their mechanical, thermal, and rheological behavior. researchgate.netbiointerfaceresearch.commdpi.com Polymer physicists study how the molecular structure of this compound and its arrangement in the polymer chain affect macroscopic properties like glass transition temperature, modulus, and viscosity. mdpi.com This fundamental understanding is essential for predicting material performance and guiding the design of new polymers with tailored characteristics. researchgate.net

The interplay between these two fields is evident in the study of poly(ether sulfone)s. Materials engineers synthesize PES with varying compositions and architectures, while polymer physicists characterize their thermal and mechanical properties to establish how the inclusion of the m,m' isomer influences the final material behavior. specialchem.commdpi.com Rheological studies, for instance, provide insights into the flow behavior of the polymer melts, which is critical for optimizing processing conditions like injection molding and extrusion. researchgate.netbiointerfaceresearch.commdpi.commdpi.com

DisciplineContribution to this compound Science
Materials Engineering Synthesis of novel polymers, processing into functional forms, development of composites and blends. mdpi.comnih.gov
Polymer Physics Characterization of mechanical, thermal, and rheological properties; understanding structure-property relationships. mdpi.comresearchgate.netbiointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing m,m'-sulphonylbisphenol and its derivatives, and how do reaction conditions influence product purity?

  • Methodology : Synthesis typically involves condensation reactions between phenol derivatives and sulphonyl chlorides under controlled pH and temperature. For example, polymers incorporating This compound are synthesized via step-growth polymerization with formaldehyde and sodium salts of sulphonic acids, requiring inert atmospheres to prevent oxidation . Purity optimization involves post-synthesis purification via recrystallization or column chromatography, monitored by HPLC.
  • Key Variables : Reaction time (48–72 hours), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (e.g., 1:1 for phenol:sulphonyl chloride) critically affect yield and molecular weight distribution .

Q. How can researchers characterize This compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • FTIR : Identify sulphonyl (S=O stretching at 1150–1300 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) functional groups .
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments and sulphonyl group connectivity (e.g., deshielded protons adjacent to sulphonyl groups at δ 7.5–8.0 ppm) .
  • HPLC-MS : Quantify purity and detect oligomers using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for mass confirmation .

Advanced Research Questions

Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of This compound in aqueous systems?

  • Degradation Studies :

  • Hydrolytic Stability : Perform accelerated aging at pH 2–12 and 40–60°C, monitoring degradation via LC-MS. This compound shows low water solubility (4 μg/L at 20°C) but hydrolyzes under alkaline conditions to form sulphonic acid derivatives .
  • Photodegradation : Use UV-Vis irradiation (254 nm) in simulated sunlight, with ROS scavengers (e.g., NaN₃ for 1O2^1O_2) to identify dominant degradation mechanisms .
    • Analytical Tools : μ-FTIR coupled with principal component analysis (PCA) distinguishes degradation products from matrix interference in complex environmental samples .

Q. How can conflicting toxicity data for This compound be resolved across in vitro and in vivo models?

  • Data Reconciliation Strategy :

  • Dose-Response Alignment : Compare NOAEL/LOAEL values across studies using benchmark dose modeling (BMD). For example, discrepancies in respiratory irritation thresholds (OSHA Category 3 vs. EPA chronic exposure limits ) may stem from exposure duration or particle size differences.
  • Metabolite Profiling : Conduct ADME studies with radiolabeled compounds to identify bioactive metabolites contributing to organ-specific toxicity (e.g., renal vs. hepatic accumulation) .

Q. What advanced polymer applications leverage This compound as a monomer, and how is performance evaluated?

  • Material Design :

  • Epoxy Resins : Synthesize diglycidyl ether derivatives (e.g., CAS 3878-43-1) for high-temperature adhesives. Cure kinetics are studied using DSC to optimize Tg (target >180°C) .
  • Ion-Exchange Membranes : Incorporate This compound into sulfonated poly(ether sulfone) copolymers. Evaluate proton conductivity (≥0.1 S/cm at 80°C) and oxidative stability via Fenton’s reagent testing .
    • Performance Metrics : Tensile strength (ASTM D638), thermal stability (TGA >300°C), and chemical resistance (immersion in 1M H₂SO₄ for 24h) .

Q. How can researchers detect This compound in environmental matrices, and what are the critical validation parameters?

  • Sample Preparation :

  • Extraction : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for water samples. Optimize elution with methanol:acetone (70:30) .
  • Digestion : For sediment, employ alkaline digestion (0.1M NaOH, 60°C) to hydrolyze interfering organic matter .
    • Validation : Establish LOD/LOQ via spike-recovery tests (acceptable recovery: 80–120%), and validate selectivity against structural analogs (e.g., bisphenol-S) using HRMS/MS .

Q. What computational approaches predict the structure-activity relationships (SAR) of This compound derivatives?

  • SAR Modeling :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to calculate electrostatic potential maps, correlating sulphonyl group orientation with hydrogen-bonding capacity .
  • QSAR : Use PLS regression to link logP values (experimental vs. predicted) with bioaccumulation potential. This compound has a predicted logP of 3.2, indicating moderate lipophilicity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.